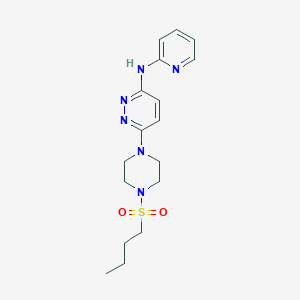![molecular formula C13H10FN5O2 B2911859 N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide CAS No. 1327502-45-3](/img/structure/B2911859.png)
N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide, also known as FTO inhibitor, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound has been identified as a potent inhibitor of the fat mass and obesity-associated protein (FTO), which is an enzyme that plays a crucial role in the regulation of energy homeostasis and metabolism.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of this compound, which is an enzyme that plays a crucial role in the regulation of energy homeostasis and metabolism. This compound has been linked to several metabolic disorders, including obesity, diabetes, and cancer. Therefore, the inhibition of this compound activity by this compound has the potential to treat these diseases.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide involves the inhibition of this compound activity. This compound is a demethylase enzyme that catalyzes the demethylation of N6-methyladenosine (m6A) in RNA molecules. The m6A modification plays a crucial role in the regulation of RNA metabolism, including RNA splicing, stability, and translation. The inhibition of this compound activity by this compound leads to the accumulation of m6A in RNA molecules, which affects their metabolism and function.
Biochemical and Physiological Effects:
The inhibition of this compound activity by this compound has several biochemical and physiological effects. It leads to the accumulation of m6A in RNA molecules, which affects their metabolism and function. The increased m6A levels in RNA molecules have been linked to changes in RNA splicing, stability, and translation. These changes can affect gene expression and cellular function, leading to altered physiological responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide has several advantages for lab experiments. It is a potent and specific inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in cellular processes. However, the use of this compound has some limitations. It is a synthetic compound that may have off-target effects, and its use in vivo may have unforeseen consequences. Therefore, caution should be exercised when using this compound in lab experiments.
Orientations Futures
N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide has several potential future directions for research. It can be used to study the role of this compound in metabolic disorders, including obesity, diabetes, and cancer. The inhibition of this compound activity by this compound can also be explored as a potential therapeutic strategy for these diseases. Moreover, the use of this compound can be extended to study the role of m6A modification in RNA metabolism and function. Overall, this compound has the potential to lead to significant advancements in the field of RNA biology and metabolic disorders.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide involves the reaction of 4-fluoroaniline with 2-cyanomethyl-3-oxobutanoic acid in the presence of a base to form the corresponding amide. This amide is then cyclized with the help of a suitable reagent to obtain the desired compound. The synthesis of this compound has been reported in several research articles, and different methods have been used to obtain it.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c14-9-2-4-10(5-3-9)16-11(20)8-19-13(21)18-7-1-6-15-12(18)17-19/h1-7H,8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGDLKZFDKEYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-Cyanocyclopentyl)-2-[4-(3,4-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]acetamide](/img/structure/B2911776.png)
![6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2911779.png)

![(2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2911781.png)
![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2911782.png)
![(E)-4-(Dimethylamino)-N-(imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-enamide](/img/structure/B2911783.png)


![Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B2911787.png)
![3-[(4-Fluorophenyl)methyl]-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2911789.png)
![1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/structure/B2911790.png)

![4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B2911794.png)

